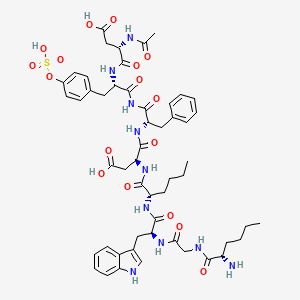
3-Isoxazolecarboxamide, N-(2,4-dichlorophenyl)-5-methyl-
Overview
Description
UTL-5g is a novel small-molecule chemoprotector known for its ability to lower hepatotoxicity, nephrotoxicity, and myelotoxicity induced by cisplatin through the inhibition of tumor necrosis factor alpha . This compound has shown promise in increasing the survival rates of mice treated with high doses of cisplatin .
Biochemical Analysis
Biochemical Properties
UTL-5G interacts with various enzymes and proteins in biochemical reactions. It undergoes hydrolysis to ISOX and 2,4-dichloroaniline (DCA) in human liver microsomes . This process is catalyzed effectively by human carboxylesterases hCE1b and hCE2 . The nature of these interactions is enzymatic, with hCE2 exhibiting approximately 30-fold higher catalytic efficiency than hCE1b .
Cellular Effects
UTL-5G has significant effects on various types of cells and cellular processes. It lowers hepatotoxicity, nephrotoxicity, and myelotoxicity induced by cisplatin through TNF-α inhibition . This influence on cell function impacts cell signaling pathways and gene expression, altering cellular metabolism .
Molecular Mechanism
The mechanism of action of UTL-5G involves its bioactivation to ISOX. It exerts its effects at the molecular level through binding interactions with biomolecules and enzyme inhibition or activation . UTL-5G and DCA competitively inhibit microsomal CYP1A2, CYP2B6, and CYP2C19 . They also exhibit time-dependent inhibition of microsomal CYP1A2 .
Temporal Effects in Laboratory Settings
The effects of UTL-5G change over time in laboratory settings. Its hydrolysis to ISOX and DCA in human liver microsomes is NADPH-independent . Information on the product’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is not currently available.
Dosage Effects in Animal Models
In animal models, the effects of UTL-5G vary with different dosages. UTL-5G treatment increased the survival rate and delayed the time to death for mice treated with high doses of cisplatin . Specific threshold effects, as well as toxic or adverse effects at high doses, are not currently available.
Metabolic Pathways
UTL-5G is involved in metabolic pathways that include enzymes and cofactors. It undergoes hydrolysis to ISOX and DCA, a process catalyzed by human carboxylesterases hCE1b and hCE2 . The impact of UTL-5G on metabolic flux or metabolite levels is not currently available.
Preparation Methods
The preparation of UTL-5g involves the synthesis of its active metabolite, 5-methylisoxazole-3-carboxylic acid . The synthetic route typically includes the esterification of 5-methylisoxazole-3-carboxylic acid to form its methyl and ethyl esters . Industrial production methods for UTL-5g are not widely documented, but the compound is synthesized in laboratory settings for research purposes.
Chemical Reactions Analysis
UTL-5g undergoes hydrolysis to form its active metabolite, 5-methylisoxazole-3-carboxylic acid . This reaction is catalyzed by human carboxylesterases, specifically hCE1b and hCE2 . The compound also exhibits competitive inhibition and time-dependent inhibition of microsomal cytochrome P450 enzymes, particularly CYP1A2, CYP2B6, and CYP2C19 . The major products formed from these reactions include 5-methylisoxazole-3-carboxylic acid and 2,4-dichloroaniline .
Scientific Research Applications
UTL-5g has a wide range of scientific research applications. It is primarily used as a chemoprotective agent to reduce the side effects of cisplatin and other platinum-based chemotherapy drugs . The compound has also shown potential in reducing radiation-induced acute liver toxicity . In addition, UTL-5g is being investigated for its anti-inflammatory properties and its ability to protect against doxorubicin-induced cardiac toxicity . Its applications extend to the fields of chemistry, biology, medicine, and industry, where it is used to study the modulation of tumor necrosis factor alpha and its effects on various biological pathways .
Mechanism of Action
UTL-5g exerts its effects primarily through the inhibition of tumor necrosis factor alpha . This inhibition helps to reduce the hepatotoxicity, nephrotoxicity, and myelotoxicity induced by cisplatin . The compound also disrupts signaling events in macrophage cell lines, including the suppression of hyperphosphorylation of proteins involved in actin remodeling and the inhibition of signal transducer and activator of transcription 3 (STAT3) activation . These actions contribute to its chemoprotective and anti-inflammatory effects.
Comparison with Similar Compounds
UTL-5g is structurally similar to leflunomide, another tumor necrosis factor alpha inhibitor . UTL-5g has shown greater efficacy in reducing cisplatin-induced side effects and radiation-induced acute liver toxicity . Other similar compounds include amifostine, a sulfur-containing agent that reduces toxicity due to various chemotherapy and radiotherapy regimens . Unlike amifostine, UTL-5g does not significantly affect body weight, making it a more targeted chemoprotective agent .
Properties
IUPAC Name |
N-(2,4-dichlorophenyl)-5-methyl-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2N2O2/c1-6-4-10(15-17-6)11(16)14-9-3-2-7(12)5-8(9)13/h2-5H,1H3,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULPKSWAQDCJLMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NC2=C(C=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40589349 | |
| Record name | N-(2,4-Dichlorophenyl)-5-methyl-1,2-oxazole-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40589349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
646530-37-2 | |
| Record name | N-(2,4-Dichlorophenyl)-5-methyl-3-isoxazolecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=646530-37-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Isoxazolecarboxamide, N-(2,4-dichlorophenyl)-5-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0646530372 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(2,4-Dichlorophenyl)-5-methyl-1,2-oxazole-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40589349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-ISOXAZOLECARBOXAMIDE, N-(2,4-DICHLOROPHENYL)-5-METHYL- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BL421NQ9XM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![(2S)-2-[[2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S,3R)-3-hydroxy-2-[[(2S)-pyrrolidine-2-carbonyl]amino]butanoyl]amino]-3-(4H-imidazol-4-yl)propanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]butanedioic acid](/img/new.no-structure.jpg)





![5-(2-Ethoxyphenyl)-1-methyl-3-propyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B1682058.png)


